molecular formula C20H23NO3 B4698244 6-[(diphenylacetyl)amino]hexanoic acid

6-[(diphenylacetyl)amino]hexanoic acid

Cat. No.: B4698244
M. Wt: 325.4 g/mol
InChI Key: SLHUWGKQUUUINF-UHFFFAOYSA-N
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Description

6-[(diphenylacetyl)amino]hexanoic acid is a chemical compound with the molecular formula C20H23NO3. It is known for its structural complexity and potential applications in various scientific fields. This compound is characterized by the presence of a diphenylacetyl group attached to an aminohexanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(diphenylacetyl)amino]hexanoic acid typically involves the reaction of diphenylacetyl chloride with 6-aminohexanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(diphenylacetyl)amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

6-[(diphenylacetyl)amino]hexanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(diphenylacetyl)amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylacetyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-aminohexanoic acid: Shares a similar backbone but lacks the diphenylacetyl group.

    Diphenylacetic acid: Contains the diphenylacetyl moiety but lacks the aminohexanoic acid structure.

Uniqueness

6-[(diphenylacetyl)amino]hexanoic acid is unique due to the combination of the diphenylacetyl group and the aminohexanoic acid backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[(2,2-diphenylacetyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-18(23)14-8-3-9-15-21-20(24)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,19H,3,8-9,14-15H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHUWGKQUUUINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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